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molecular formula C8H5Cl3O B1346110 2',3',4'-Trichloroacetophenone CAS No. 13608-87-2

2',3',4'-Trichloroacetophenone

Cat. No. B1346110
M. Wt: 223.5 g/mol
InChI Key: BXJZZJYNVIDEKG-UHFFFAOYSA-N
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Patent
US05424446

Procedure details

In methanol (284 ml)is suspended 2',3',4'-trichloroacetophenone (94.7 g), and thereto is added sodium borohydride (7.6 g) at 15° C.-25° C. The mixture is stirred at 25° C. for two hours, and evaporated to remove the methanol. To the residue is added 2N hydrochloric acid (110 ml), and the mixture is extracted with ethyl acetate. The organic layer is washed with water, dried, and evaporated to remove the solvent to give crude 1-(2,3,4-trichlorophenyl)ethanol (95 g).
Quantity
94.7 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step Two
Quantity
284 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([Cl:8])=[C:6]([Cl:9])[CH:5]=[CH:4][C:3]=1[C:10](=[O:12])[CH3:11].[BH4-].[Na+]>CO>[Cl:1][C:2]1[C:7]([Cl:8])=[C:6]([Cl:9])[CH:5]=[CH:4][C:3]=1[CH:10]([OH:12])[CH3:11] |f:1.2|

Inputs

Step One
Name
Quantity
94.7 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1Cl)Cl)C(C)=O
Step Two
Name
Quantity
7.6 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
284 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 25° C. for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to remove the methanol
ADDITION
Type
ADDITION
Details
To the residue is added 2N hydrochloric acid (110 ml)
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer is washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to remove the solvent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C(C=CC(=C1Cl)Cl)C(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 95 g
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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